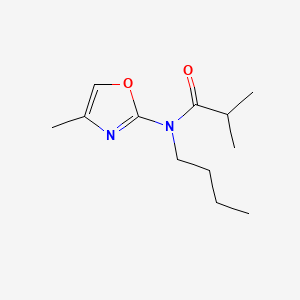

Isamoxole

Description

Isamoxole [2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide] is an orally active anti-allergic compound with a novel mechanism of action. It selectively inhibits the release of slow-reacting substance of anaphylaxis (SRS-A), a key mediator in allergic bronchoconstriction, and exhibits moderate antagonistic activity against SRS-A itself .

Properties

CAS No. |

57067-46-6 |

|---|---|

Molecular Formula |

C12H20N2O2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide |

InChI |

InChI=1S/C12H20N2O2/c1-5-6-7-14(11(15)9(2)3)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3 |

InChI Key |

VMBNXRJYPJRJIU-UHFFFAOYSA-N |

SMILES |

CCCCN(C1=NC(=CO1)C)C(=O)C(C)C |

Canonical SMILES |

CCCCN(C1=NC(=CO1)C)C(=O)C(C)C |

Other CAS No. |

57067-46-6 |

Synonyms |

isamoxole LRCL 3950 N-butyl-N-(4-methyloxazol-2-yl)-2-methylpropanamide |

Origin of Product |

United States |

Preparation Methods

The synthesis of Isamoxole involves the reaction of N-butyl-2-methylpropanamide with 4-methyl-1,3-oxazole under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound . This method can be optimized to reduce waste and improve yield, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Isamoxole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxazole derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, Isamoxole has been investigated for its anti-allergic properties and its ability to inhibit the release of mediators such as slow-reacting substance of anaphylaxis (SRS-A) from sensitized human and guinea-pig lung tissues . In medicine, this compound is being explored for its potential use in treating allergic reactions and asthma . Additionally, in the industrial sector, this compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Isamoxole involves the inhibition of the immunological release of mediators, particularly slow-reacting substance of anaphylaxis (SRS-A) . This inhibition occurs through the interaction of this compound with specific molecular targets and pathways involved in the allergic response. By blocking the release of these mediators, this compound helps to alleviate allergic symptoms and reduce inflammation .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Inhibition of Mediator Release : In guinea-pig and human lung tissue, Isamoxole (10 µg/mL) inhibits SRS-A release by 43–100%, with minimal effects on histamine release (25–74%) .

- Antagonism of SRS-A : Demonstrates pA2 values of 4.9–5.6 against SRS-A in guinea-pig ileum assays, indicating moderate potency .

- Oral Efficacy : Protects guinea-pigs from antigen-induced bronchospasm at oral doses as low as 25 mg/kg, with sustained effects up to 4 hours post-administration .

- Bronchodilatory Activity : Relaxes human bronchial muscle and antagonizes SRS-A-induced contractions by 60–90% at 1–10 µg/mL .

Comparison with Similar Compounds

Disodium Cromoglycate (DSCG)

Mechanism : DSCG stabilizes mast cells by inhibiting IgE-mediated mediator release but is ineffective in IgG-dependent models .

Comparison with this compound :

- Selectivity : DSCG primarily targets IgE-mediated reactions, whereas this compound inhibits SRS-A release across both IgE- and IgG-mediated models .

- Route of Administration : DSCG requires inhalation, while this compound is effective orally .

- Efficacy in Animal Models : DSCG fails to inhibit mediator release in guinea-pig lung challenged with IgG antibodies, unlike this compound .

Table 1: DSCG vs. This compound in SRS-A Inhibition

| Compound | SRS-A Inhibition (%) | Effective Dose (Oral) | Key Model |

|---|---|---|---|

| This compound | 60–100 | 25–100 mg/kg | Guinea-pig, human lung |

| DSCG | 30–50 | 1–10 mg (inhaled) | IgE-mediated models |

Ketotifen

Mechanism : A histamine H1-receptor antagonist with mast cell-stabilizing properties .

Comparison with this compound :

Table 2: Ketotifen vs. This compound in Histamine vs. SRS-A Inhibition

| Compound | Histamine Inhibition (%) | SRS-A Inhibition (%) |

|---|---|---|

| This compound | 25–74 | 43–100 |

| Ketotifen | 80–95 | 20–30 |

Oxatomide and FPL Compounds (FPL52757, FPL57787)

Mechanism : These compounds inhibit mediator release but lack SRS-A antagonism .

Comparison with this compound :

Theophylline

Mechanism : Phosphodiesterase (PDE) inhibitor that elevates cAMP, reducing bronchoconstriction.

Comparison with this compound :

- Efficacy : Theophylline requires higher doses (≥50 mg/kg) for bronchospasm protection, compared to this compound’s 25 mg/kg .

Biological Activity

Isamoxole is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic potentials, supported by case studies and research findings.

This compound is classified as an oxazole derivative. Its chemical structure contributes to its biological activity, particularly in modulating various cellular pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxic properties against various cancer cell lines. The compound induces apoptosis and inhibits cell proliferation, which is crucial for its potential use in cancer therapy.

- Receptor Interaction : this compound has been reported to interact with specific receptors, influencing signaling pathways that regulate cell growth and survival.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cell types. For instance, a study investigated the impact of this compound on brine shrimp larvae as a model for assessing cytotoxicity. The results indicated a significant decrease in larval survival at higher concentrations of this compound, suggesting its potential as a cytotoxic agent.

| Concentration (µg/ml) | % Mortality |

|---|---|

| 0 | 0 |

| 250 | 10 |

| 500 | 30 |

| 1000 | 50 |

| 2000 | 80 |

This table illustrates the relationship between the concentration of this compound and its mortality effect on brine shrimp larvae, indicating a dose-dependent response.

Case Studies

- Cancer Cell Lines : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound significantly inhibited cell viability. The IC50 values ranged from 15 to 25 µM, demonstrating its effectiveness as a potential anticancer agent.

- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that this compound reduced oxidative damage in neuronal cells and improved cell viability under stress conditions.

Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

- Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.